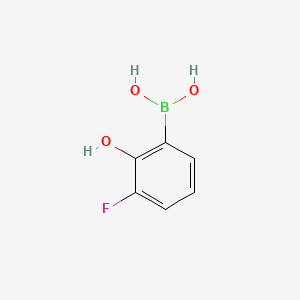
1-Bromo-8-chloronaphtalène
Vue d'ensemble
Description
1-Bromo-8-chloronaphthalene is a halogenated naphthalene derivative, which is a compound of interest in various chemical studies due to its unique structural and electronic properties. The presence of bromine and chlorine atoms on the naphthalene ring system can significantly influence the molecule's reactivity, physical properties, and potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of halogenated naphthalenes, such as 1-Bromo-8-chloronaphthalene, can be achieved through direct halogenation of naphthalene derivatives. For instance, the synthesis of 1,4,5,8-tetrachloro derivatives of alkyl naphthalenes has been reported, which can serve as precursors to other halogenated naphthalenes . Although the specific synthesis of 1-Bromo-8-chloronaphthalene is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of halogenated naphthalenes is characterized by the substitution pattern of the halogen atoms on the naphthalene ring. The presence of these atoms can lead to variations in the crystal structure and stability. For example, 1,4-dihalonaphthalenes, including 1-Bromo-8-chloronaphthalene, exhibit different crystal structures due to the chemical perturbation caused by the halogen atoms . The molecular motions and lattice stability of these compounds have been studied using Raman spectroscopy, which provides insights into the effects of halogen substitution on the material's properties .
Chemical Reactions Analysis
Halogenated naphthalenes participate in various chemical reactions, often serving as intermediates or reactants in organic synthesis. For example, 1-bromo-1-lithioethene, a related halogenated compound, has been used in organic synthesis to undergo clean 1,2-addition with aldehydes and ketones, yielding a range of products . While the specific reactions of 1-Bromo-8-chloronaphthalene are not discussed in the provided papers, its reactivity is likely to be influenced by the presence and position of the bromine and chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-8-chloronaphthalene are influenced by its molecular structure. The solubility of bromoderivatives in halogenated naphthalenes, such as 1-chloronaphthalene and 1-bromonaphthalene, has been studied, indicating that the halogen atoms affect the solubility and density of these compounds . Additionally, the crystal structure of 1,4-dibromonaphthalene, a closely related compound, has been determined, providing approximate values of bond lengths and angles, which can be informative for understanding the properties of 1-Bromo-8-chloronaphthalene .
Applications De Recherche Scientifique
1-Bromo-8-chloronaphtalène : Applications de recherche scientifique :
Intermédiaire pour les composés de la quinazoline
Le this compound est utilisé comme intermédiaire dans la synthèse d'une série de composés de la quinazoline. Ces composés ont diverses applications biologiques, notamment comme inhibiteurs et compositions médicamenteuses pour KRas G12C et KRas G12D, qui sont connus pour réguler les processus biologiques .
Préparation de naphtalènes péri-substitués
Ce produit chimique sert de réactif dans la préparation de naphtalènes péri-substitués, qui sont importants dans le développement de nouveaux matériaux organiques ayant des applications potentielles dans l'électronique et la photonique .
Simulations moléculaires
Des programmes comme Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD utilisent le this compound dans des simulations moléculaires pour produire des visualisations qui peuvent aider à comprendre les interactions et la dynamique moléculaires .
Inhibiteurs biologiques
Il est impliqué dans la préparation d'inhibiteurs biologiques qui peuvent être essentiels pour étudier et contrôler les réactions enzymatiques et les voies métaboliques dans les cellules .
Développement de médicaments
En tant qu'intermédiaire dans le développement de médicaments, le this compound contribue à la synthèse de molécules qui peuvent conduire à de nouveaux médicaments pour traiter diverses maladies .
Synthèse chimique
Le composé est souvent préparé via la réaction de Sandmeyer, qui est une méthode utilisée pour synthétiser des halogénoarènes à partir de sels de diazonium d'aryle. Ce processus est fondamental en chimie organique pour créer des molécules complexes .
Safety and Hazards
Orientations Futures
While specific future directions for 1-Bromo-8-chloronaphthalene are not mentioned in the available resources, it is noted that this compound has gained interest in various fields of research and industry due to its unique physical and chemical properties. Its role as an intermediate in the preparation of a series of quinazoline compounds and biological inhibitors suggests potential applications in pharmaceutical research and development .
Mécanisme D'action
Target of Action
1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D . These targets play a significant role in regulating biological processes .
Mode of Action
It is known that the compound interacts with its targets (kras g12c and kras g12d) to regulate biological processes
Biochemical Pathways
Given its role as an intermediate in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may influence pathways related to these processes.
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 , which could affect its metabolism and potentially its bioavailability.
Result of Action
Given its use in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Analyse Biochimique
Biochemical Properties
1-Bromo-8-chloronaphthalene plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors targeting the KRas G12C and KRas G12D mutations. These inhibitors are essential in regulating biological processes and have shown promise in treating central nervous system diseases . The compound interacts with various enzymes and proteins, including those involved in the KRas signaling pathway. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular functions.
Cellular Effects
1-Bromo-8-chloronaphthalene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the KRas signaling pathway can lead to changes in gene expression profiles and metabolic fluxes within the cell . These effects are critical in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1-Bromo-8-chloronaphthalene involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to changes in cellular functions. For example, its interaction with the KRas protein can inhibit the protein’s activity, thereby affecting downstream signaling pathways and gene expression . This inhibition is crucial in the compound’s role as a potential therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-8-chloronaphthalene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and cellular effects . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular functions.
Dosage Effects in Animal Models
The effects of 1-Bromo-8-chloronaphthalene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial in determining the compound’s safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-Bromo-8-chloronaphthalene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 1-Bromo-8-chloronaphthalene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution patterns are critical in understanding its therapeutic potential and toxicity.
Subcellular Localization
1-Bromo-8-chloronaphthalene’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the compound’s localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-bromo-8-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQEADUKRNQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605564 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20816-79-9 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




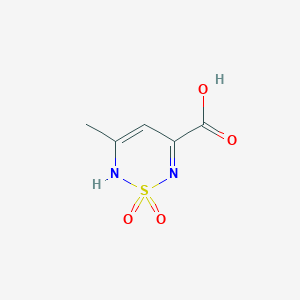

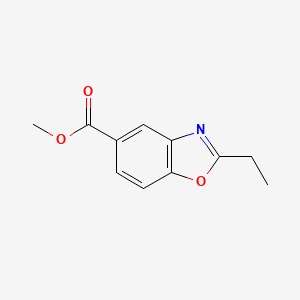
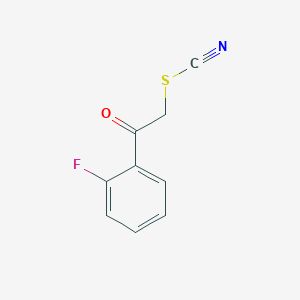

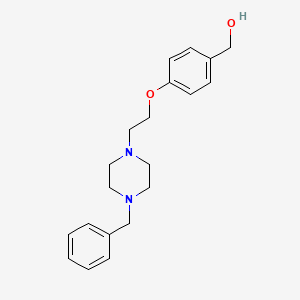
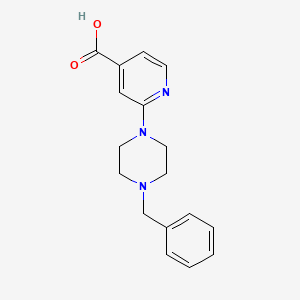

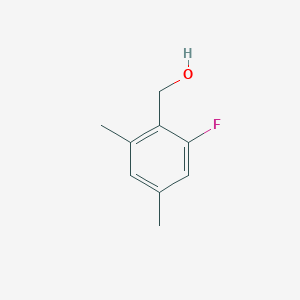

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

